(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Description
The compound "(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone" features a hybrid structure combining a 1,2,3-triazole core, a hydroxyethyl-thiophene substituent, and a 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a methanone bridge. The triazole ring, synthesized via click chemistry, is a pharmacophore common in antimicrobial and anticancer agents . This structural complexity suggests applications in drug discovery, particularly in kinase inhibition or antimicrobial therapy.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(2-hydroxy-2-thiophen-2-ylethyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c21-13(14-2-1-9-25-14)11-20-10-12(17-18-20)15(22)19-5-3-16(4-6-19)23-7-8-24-16/h1-2,9-10,13,21H,3-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJNRGWLIWGIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CN(N=N3)CC(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiophene-based analogs and indole derivatives, which are structural components of this compound, have been studied extensively for their biological activities. They have been found to interact with a variety of targets, including enzymes, receptors, and ion channels, contributing to their diverse biological effects.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on the known activities of thiophene and indole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
For instance, some thiophene derivatives exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. Similarly, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
The compound (1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 384.5 g/mol. The structure features a triazole ring and a spirocyclic moiety, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₆O₂S |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 2034540-39-9 |
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
A study highlighted the effectiveness of N-substituted aryl compounds against biofilms formed by Salmonella enterica and Pseudomonas aeruginosa, suggesting that the triazole ring contributes to this activity . The compound may exhibit analogous effects due to its structural similarities.
Antifungal Activity
Triazole derivatives are well-known antifungal agents. The compound's structure suggests potential efficacy against fungi like Candida albicans. In related studies, triazoles have been shown to inhibit ergosterol synthesis in fungal cell membranes, leading to cell death .
Anticancer Activity
Emerging research indicates that similar compounds may possess anticancer properties. For example, benzothiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines . While specific data on the compound's anticancer activity is limited, its structural components suggest potential pathways for further investigation.
The biological mechanisms underlying the activities of triazole-containing compounds often involve enzyme inhibition or disruption of cellular processes. For instance, some studies suggest that these compounds can inhibit key enzymes involved in metabolic pathways, leading to reduced viability in target organisms .
Case Studies and Research Findings
- Study on Biofilm Inhibition : A series of N-substituted 5-aryl-2-aminoimidazoles demonstrated strong activity against biofilms formed by both Gram-negative and Gram-positive bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .
- Antifungal Activity Assessment : Research on triazole derivatives indicated significant antifungal activity against Candida albicans, with mechanisms involving inhibition of ergosterol biosynthesis being highlighted as critical for their action .
- Cytotoxicity Evaluation : Investigations into benzothiophene derivatives revealed their ability to induce apoptosis in cancer cells, suggesting a potential therapeutic application for similar triazole-containing compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related molecules from the literature:
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Notable Properties/Applications | References |
|---|---|---|---|---|
| Target Compound | 1,2,3-Triazole, hydroxyethyl-thiophene, 1,4-dioxa-8-azaspiro[4.5]decane | ~393.4 (estimated) | Hypothesized antimicrobial/kinase inhibitory activity due to triazole-thiophene synergy; spirocycle enhances stability. | N/A |
| (2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | Thiazole, phenyl, 1-oxa-4-thia-spirocycle | Not reported | Thiazole core may improve electron density for target binding; sulfur in spirocycle could alter solubility vs. oxygen. | |
| 8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane | Thiazole, sulfonyl groups, 1,4-dioxa-spirocycle | 472.6 | Sulfonyl groups increase hydrophilicity and potential enzyme inhibition (e.g., proteases); higher molecular weight may affect bioavailability. | |
| 2-((1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl)phenylmethanone | Benzophenone, trifluorophenyl, 1,4-dioxa-spirocycle | Not reported | Fluorine atoms enhance lipophilicity and membrane permeability; benzophenone moiety supports UV stability in photolability studies. |
Key Comparative Insights
- Triazole vs. Thiazole Cores : The target compound’s 1,2,3-triazole offers distinct hydrogen-bonding capabilities compared to thiazole derivatives (e.g., –10). Triazoles are preferred in antifungal agents (e.g., fluconazole analogs), while thiazoles are common in anti-inflammatory drugs .
- Spirocyclic Modifications : Replacing oxygen with sulfur in the spirocycle () reduces conformational flexibility but may decrease metabolic stability due to sulfur’s susceptibility to oxidation . The target’s 1,4-dioxa-spirocycle balances rigidity and solubility.
- Substituent Effects : The hydroxyethyl-thiophene group in the target compound likely improves water solubility versus the sulfonyl groups in ’s compound, which prioritize target affinity over absorption . Fluorine substituents () enhance bioavailability but may introduce synthetic complexity .
Physicochemical and Pharmacokinetic Profiles
- logP Estimates : The target compound’s logP is predicted to be ~2.5 (moderate lipophilicity), lower than ’s sulfonyl-containing analogue (logP ~3.2) due to the hydrophilic hydroxy group.
- Metabolic Stability: The spirocycle in the target compound may resist cytochrome P450 oxidation better than non-rigid analogues, as seen in spirocyclic protease inhibitors .
Q & A
Q. Q1. What are the standard synthetic routes for preparing (1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone?
Methodological Answer: A common approach involves multi-step reactions combining thiophene-containing precursors with triazole and spirocyclic moieties. For example:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core.
- Spirocyclic Integration : Condensation of 1,4-dioxa-8-azaspiro[4.5]decane with activated carbonyl intermediates under reflux in ethanol or acetic acid .
- Thiophene Functionalization : Use of thiophen-2-yl ethyl alcohols in Mitsunobu or nucleophilic substitution reactions to append the hydroxyethyl-thiophene group .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : and NMR confirm regiochemistry of the triazole ring and substitution patterns on the spirocyclic system.
- X-ray Crystallography : Resolves spatial arrangements (e.g., dihedral angles between triazole and thiophene rings) and validates stereochemistry .
- HRMS : Validates molecular weight and isotopic patterns, particularly for sulfur-containing fragments .
Q. Q3. How is initial biological screening conducted for this compound?
Methodological Answer:
- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence polarization or calorimetry.
- Cellular Uptake : LC-MS quantification in cell lysates after incubation, with normalization to protein content .
- Preliminary Toxicity : MTT assays in HEK293 or HepG2 cells to assess IC values .
Advanced Research Questions
Q. Q4. How can conflicting solubility data between computational predictions and experimental results be resolved?
Methodological Answer:
- Computational Adjustments : Refine logP calculations (e.g., XlogP = 1.8 ) by incorporating solvent-accessible surface area (SASA) models to account for hydrogen bonding (2 donors, 6 acceptors ).
- Experimental Validation : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers, which may skew solubility measurements .
Q. Q5. What strategies optimize reaction yields for the spirocyclic moiety under conflicting pH conditions?
Methodological Answer:
- Condition Screening : Test polar aprotic solvents (DMF, DMSO) with triethylamine as a base to stabilize intermediates .
- Catalyst Selection : Compare Pd/C (for hydrogenation ) vs. copper iodide (for cycloadditions ).
- Data-Driven Tuning : Use DoE (Design of Experiments) to map pH vs. yield relationships, prioritizing ranges where the spirocyclic amine remains protonated .
Q. Q6. How do degradation products of this compound impact biological activity interpretations?
Methodological Answer:
- Stability Studies : Accelerated degradation via thermal stress (40–60°C) or UV exposure, followed by LC-MS/MS to identify byproducts (e.g., hydrolyzed triazole or oxidized thiophene ).
- Activity Correlation : Re-test degraded samples in enzyme assays to isolate contributions from parent vs. degraded compounds .
Q. Q7. What computational tools predict binding modes of this compound to ATP-binding pockets?
Methodological Answer:
- Docking Software : Use AutoDock Vina with force fields adjusted for sulfur atoms (thiophene) and polar surface areas (102 Ų ).
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess triazole-thiophene conformational flexibility during binding .
Data Contradiction and Experimental Design
Q. Q8. How should researchers address discrepancies in reported IC50_{50}50 values across different cell lines?
Methodological Answer:
- Standardization : Normalize data to internal controls (e.g., housekeeping genes) and replicate assays in at least three cell lines (e.g., HeLa, MCF-7, A549) .
- Matrix Effects : Account for differences in organic matter content across cell lysates, which may sequester the compound (see IPL degradation models ).
Q. Q9. What experimental design flaws limit generalizability of pollution monitoring studies involving this compound?
Methodological Answer:
- Sample Diversity : Expand initial datasets beyond 8–10 mixtures to capture real-world variability (e.g., 144+ samples ).
- Temporal Control : Implement continuous cooling to stabilize samples during long-term assays (9+ hours), preventing organic degradation .
Structural and Mechanistic Analysis
Q. Q10. How does the thiophene-triazole conformation influence molecular interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
